![molecular formula C17H16Br2N2O B14658922 2-[(3,8-Dibromophenanthridin-6-yl)amino]butan-1-ol CAS No. 38040-75-4](/img/structure/B14658922.png)
2-[(3,8-Dibromophenanthridin-6-yl)amino]butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3,8-Dibromophenanthridin-6-yl)amino]butan-1-ol is a complex organic compound with the molecular formula C₁₇H₁₆Br₂N₂O. It features a phenanthridine core structure with bromine substitutions, making it a unique and interesting molecule for various scientific applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,8-Dibromophenanthridin-6-yl)amino]butan-1-ol typically involves multiple steps, including the bromination of phenanthridine and subsequent coupling reactions. One common method is the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
2-[(3,8-Dibromophenanthridin-6-yl)amino]butan-1-ol can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine sites, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
2-[(3,8-Dibromophenanthridin-6-yl)amino]butan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and as a precursor for other complex molecules.
作用機序
The mechanism of action of 2-[(3,8-Dibromophenanthridin-6-yl)amino]butan-1-ol involves its interaction with specific molecular targets and pathways. The bromine substitutions and phenanthridine core allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. Detailed studies are required to fully elucidate these mechanisms .
類似化合物との比較
Similar Compounds
1-Butanol, 2-amino-: A simpler analog with similar functional groups but lacking the phenanthridine core.
Phenanthridine derivatives: Compounds with similar core structures but different substitutions.
Uniqueness
2-[(3,8-Dibromophenanthridin-6-yl)amino]butan-1-ol is unique due to its specific bromine substitutions and the presence of both amino and hydroxyl functional groups. This combination of features makes it particularly versatile for various applications in research and industry.
特性
CAS番号 |
38040-75-4 |
|---|---|
分子式 |
C17H16Br2N2O |
分子量 |
424.1 g/mol |
IUPAC名 |
2-[(3,8-dibromophenanthridin-6-yl)amino]butan-1-ol |
InChI |
InChI=1S/C17H16Br2N2O/c1-2-12(9-22)20-17-15-7-10(18)3-5-13(15)14-6-4-11(19)8-16(14)21-17/h3-8,12,22H,2,9H2,1H3,(H,20,21) |
InChIキー |
OMXCYYDRTRHWFZ-UHFFFAOYSA-N |
正規SMILES |
CCC(CO)NC1=C2C=C(C=CC2=C3C=CC(=CC3=N1)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


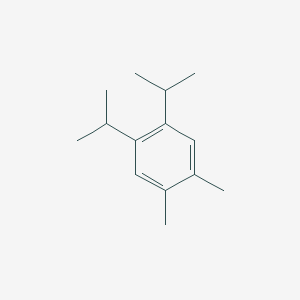
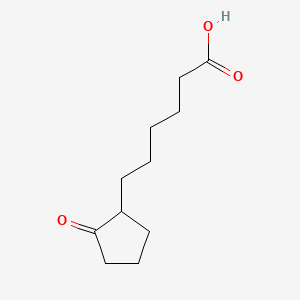




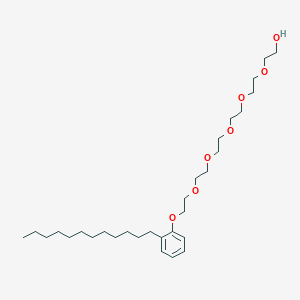
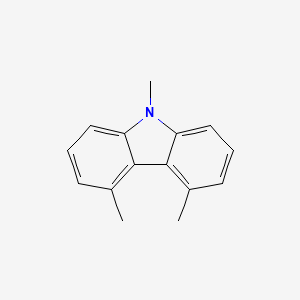

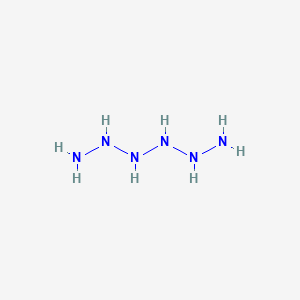
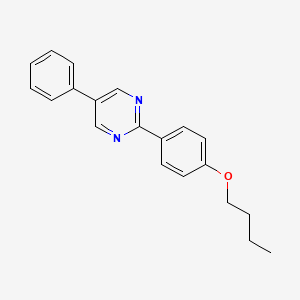
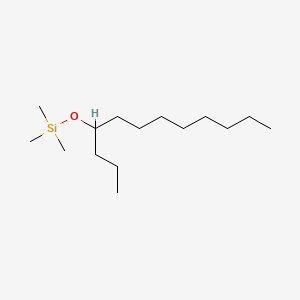
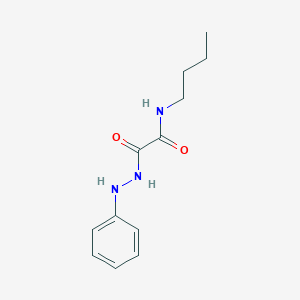
![1-[2-(4-Methylphenyl)ethyl]-3,4-dihydrophenanthrene](/img/structure/B14658933.png)
